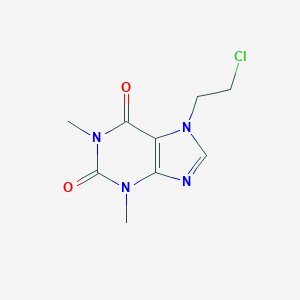![molecular formula C7H12OS B173037 1-[(Z)-but-1-enyl]sulfanylpropan-2-one CAS No. 199847-77-3](/img/structure/B173037.png)
1-[(Z)-but-1-enyl]sulfanylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-but-1-enyl]sulfanylpropan-2-one is an organic compound with the molecular formula C7H12OS and a molecular weight of 144.24 g/mol. This compound is characterized by the presence of a thioether group and a butenyl substituent, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of 1-[(Z)-but-1-enyl]sulfanylpropan-2-one can be achieved through several methods. One common approach involves the reaction of 1-butenyl thiol with 2-propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often employ continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-[(Z)-but-1-enyl]sulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols using reducing agents like lithium aluminum hydride.
Substitution: The thioether group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of new carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics and selectivity .
Scientific Research Applications
1-[(Z)-but-1-enyl]sulfanylpropan-2-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(Z)-but-1-enyl]sulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
1-[(Z)-but-1-enyl]sulfanylpropan-2-one can be compared with other similar compounds, such as butane-1-thiol and thiophene derivatives. While butane-1-thiol is known for its strong odor and use in industrial applications, this compound offers unique reactivity due to the presence of both the thioether and butenyl groups . Thiophene derivatives, on the other hand, are widely used in the synthesis of heterocyclic compounds and materials science .
Properties
CAS No. |
199847-77-3 |
|---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
1-[(Z)-but-1-enyl]sulfanylpropan-2-one |
InChI |
InChI=1S/C7H12OS/c1-3-4-5-9-6-7(2)8/h4-5H,3,6H2,1-2H3/b5-4- |
InChI Key |
PQIKPHAHVDSDMV-PLNGDYQASA-N |
SMILES |
CCC=CSCC(=O)C |
Isomeric SMILES |
CC/C=C\SCC(=O)C |
Canonical SMILES |
CCC=CSCC(=O)C |
Synonyms |
2-Propanone, 1-(1-butenylthio)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


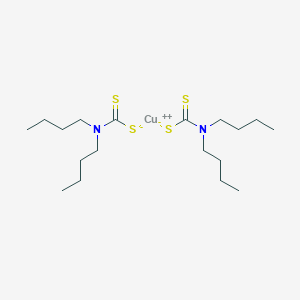
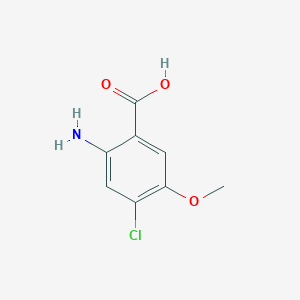
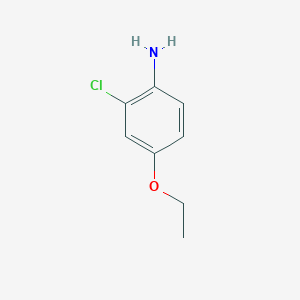
![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)

![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
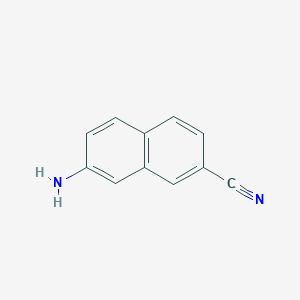
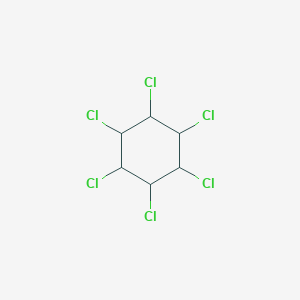
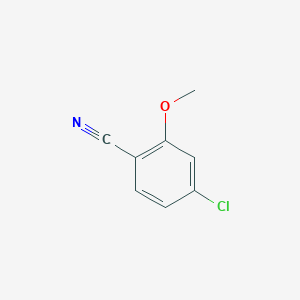
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)
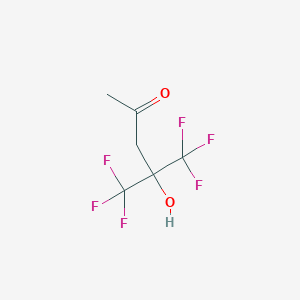
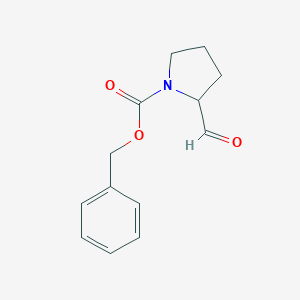
![1-Tosyl-1H-benzo[d]imidazole](/img/structure/B172987.png)
